N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers exploring piperidine-oxadiazole SAR often lack the 2-yl positional isomer, limiting conformational analysis at basic centers targeting FXR, CB2, or dopamine receptors. This compound fills that gap. • Completes the 2-/3-/4-yl isomer set for systematic SAR of piperidine attachment. • Fragment-like (MW 196.25) with dual orthogonal handles (free piperidine NH + 3-amino) for rapid parallel library synthesis. • ≥95% purity, reliable global logistics.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 1597268-45-5
Cat. No. B1379528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine
CAS1597268-45-5
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN(C)C1=NOC(=N1)C2CCCCN2
InChIInChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3
InChIKeyVGYKHCPHMTWKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine: Core Chemotype & Identity


N,N-Dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (C₉H₁₆N₄O, MW 196.25 g/mol) belongs to the 3-amino-1,2,4-oxadiazole family, featuring a dimethylamino group at the 3-position and a piperidin-2-yl substituent at the 5-position . This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed as a core motif in kinase inhibitors, GPCR ligands, and nuclear receptor modulators [1]. The compound is commercially available as a research-grade building block with a typical purity specification of 95% .

Positional Isomer Specificity


Positional isomerism on the piperidine attachment point (2-yl vs. 3-yl vs. 4-yl) is known to profoundly alter molecular recognition, pharmacokinetic profiles, and off-target liability in oxadiazole-piperidine chemotypes [1]. The 2-yl isomer places the basic piperidine nitrogen in a distinct spatial orientation relative to the oxadiazole core, which can differentially affect hydrogen-bonding networks, solubility, and metabolic stability compared to its 3-yl and 4-yl counterparts [2]. Simple substitution with unsubstituted 1,2,4-oxadiazole or piperidine-free analogs therefore cannot reproduce the specific vector and physicochemical properties of this compound.

Quantitative Differentiation Evidence


Purity and Commercial Availability Across Positional Isomers

The 2-yl isomer (CAS 1597268-45-5) is supplied at 95% purity by multiple vendors . Its positional isomers—the 3-yl (CAS 1598686-94-2) and 4-yl (CAS 1594770-26-9) derivatives—are also commercially available at 95% purity . No significant purity differentiation exists; however, procurement cost and lead time vary substantially across isomers and vendors, making the 2-yl isomer a competitive entry point for scaffold-hopping campaigns.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Physicochemical Property Differentiation

All three positional isomers share an identical molecular formula (C₉H₁₆N₄O) and molecular weight (196.25 g/mol) . Consequently, predicted bulk properties such as logP, hydrogen-bond donor/acceptor counts, and topological polar surface area are mathematically identical across the series. Differentiation must therefore arise from conformation-dependent properties—specifically, the spatial orientation of the piperidine nitrogen lone pair, which influences pKa, solubility, and target binding [1].

Drug Design ADME Physicochemical Profiling

2-yl vs. 4-yl Conformational Constraint & Target Engagement

In the related N-arylpiperidine oxadiazole series, the piperidine attachment position dictates the dihedral angle between the oxadiazole and piperidine rings, directly impacting CB2 receptor agonist potency and selectivity [1]. While direct biological data for the 2-yl isomer are not publicly available, the 4-yl analog has been characterized as an FXR antagonist scaffold (IC₅₀ = 0.58 μM for compound 1) [2]. The 2-yl isomer places the basic nitrogen closer to the oxadiazole ring, potentially engaging a different hydrogen-bond network and altering target selectivity compared to the more distal 4-yl arrangement.

Conformational Analysis GPCR Ligands Kinase Inhibitors

Optimal Use Cases


SAR Library Expansion: GPCR & Nuclear Receptors

The 2-yl isomer completes the positional isomer set (2-, 3-, 4-yl) for systematic SAR exploration around the piperidine-oxadiazole chemotype. Programs targeting FXR, CB2, or dopamine receptors can use this compound as a probe to map the conformational preferences of the piperidine basic center and its impact on potency and selectivity [1][2].

Fragment-Based Lead Generation & Scaffold Hopping

With MW < 200 Da and favorable physicochemical properties, this compound meets fragment-like criteria. Its unexplored biological profile makes it attractive for fragment screening campaigns, where the 2-yl attachment may yield novel binding modes not accessible to 3-yl or 4-yl fragments [1].

Synthetic Intermediate for Diversified Oxadiazole Libraries

The free piperidine NH and the 3-amino group provide two orthogonal functionalization handles, enabling rapid parallel synthesis of diverse N-substituted analogs. This modularity is valuable for creating proprietary compound libraries for high-throughput screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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